molecular formula C17H25ClN2O4S2 B11228642 N-[2-(tert-butylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11228642
M. Wt: 421.0 g/mol
InChI Key: MQVYFRLVRAAKEY-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a sulfonyl group, and a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, introduction of the sulfonyl group, and attachment of the tert-butylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzoxazepines.

Scientific Research Applications

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H25ClN2O4S2

Molecular Weight

421.0 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H25ClN2O4S2/c1-17(2,3)25-10-8-19-16(21)15-7-9-20(26(4,22)23)13-11-12(18)5-6-14(13)24-15/h5-6,11,15H,7-10H2,1-4H3,(H,19,21)

InChI Key

MQVYFRLVRAAKEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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